4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride
Overview
Description
4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C15H23Cl2NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
Piperidine derivatives are known to interact with a diverse range of therapeutic targets due to their conformational flexibility . .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, some piperidine derivatives are known to act as antagonists or inhibitors of their targets, blocking the action of certain enzymes or receptors .
Biochemical Pathways
Again, without specific studies, it’s challenging to determine the exact biochemical pathways affected by this compound. Piperidine derivatives can potentially influence a variety of pathways depending on their targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-2-isopropylphenol with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process includes the purification of the final product through crystallization or other separation techniques to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed:
Oxidation: Formation of corresponding phenolic derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds.
Scientific Research Applications
4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
- 4-Hydroxy-4-phenylpiperidine
- Biperiden
Comparison: Compared to similar compounds, 4-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride is unique due to its specific structural features, such as the presence of the isopropyl group and the phenoxy linkage.
Properties
IUPAC Name |
4-(4-chloro-2-propan-2-ylphenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-10(2)13-9-11(15)3-4-14(13)17-12-5-7-16-8-6-12;/h3-4,9-10,12,16H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXITGLTNYOWOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Cl)OC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220020-13-2 | |
Record name | Piperidine, 4-[4-chloro-2-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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